EMD 53998 - 147527-31-9

EMD 53998

Catalog Number: EVT-267128
CAS Number: 147527-31-9
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EMD 53998 is a racemic mixture of two enantiomers: (+)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57033, and (-)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57439. [ [], [], [] ] This compound belongs to the class of thiadiazinones and has been studied for its potential cardiovascular effects. [ [], [], [], [] ]

Mechanism of Action
  • EMD 53998 (Racemate): Demonstrates both Ca2+-sensitizing and phosphodiesterase (PDE) III inhibitory activities. [ [], [] ] This dual action stems from the individual properties of its enantiomers.
  • (+)-EMD 57033: Functions as a potent Ca2+ sensitizer. [ [], [], [], [] ] It binds to a yet unidentified "receptor" at the actin-myosin interface, potentially located on actin or the myosin cross-bridge. [ [] ] This binding action reverses the inhibitory effect of troponin-tropomyosin on actin-myosin interactions and facilitates the transition of myosin cross-bridges from weak to strong force-generating states. [ [] ]
  • (-)-EMD 57439: Acts primarily as a PDE III inhibitor without displaying any inherent Ca2+-sensitizing properties. [ [], [], [], [] ]
Physical and Chemical Properties Analysis

7.2. Enantiomeric Separation: * Simulated Moving Bed Chromatography: EMD 53986, a precursor to EMD 57033, has been successfully separated into its enantiomers using Simulated Moving Bed (SMB) chromatography, employing both cellulose-based and polymeric silica-based chiral stationary phases. [ [] ]

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506)

Compound Description:
(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506) is a novel Ca2+ sensitizing agent that functions without relying on other positive inotropic mechanisms, such as phosphodiesterase (PDE) III inhibition []. Studies have shown that CGP 48506 induces a leftward shift in the Ca2+ activation curve of force in skinned muscle fibers, indicating its Ca2+ sensitizing properties []. Notably, unlike some other Ca2+ sensitizers, CGP 48506 does not appear to influence the amplitude of the Ca2+ transient in rat cardiomyocytes []. This compound exhibits positive inotropic effects in end-stage failing human hearts, even in cases where traditional inotropic agents like β1-adrenergic agonists or PDE inhibitors have proven ineffective [].

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 53998)

Compound Description:
EMD 53998 is a racemic compound that serves as a prototype for Ca2+ sensitizers, potentially acting on central and/or downstream components of cardiac excitation-contraction coupling []. This compound exhibits potent, direct, and stereoselective actions on the myofilament response to Ca2+ in intact myocardium []. Notably, EMD 53998 has been observed to increase the extent of shortening during twitch contractions in canine ventricular myocytes without affecting the peak amplitude of the Ca2+ transient [, ]. Research suggests that EMD 53998's effects may involve interactions at the actin-myosin interface within cardiac muscle cells, potentially influencing the transition of cross-bridges between weak and strong force-generating states [].

Relevance: EMD 53998 is closely related to 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one as it represents the racemic mixture of this compound's two enantiomers, (+)-EMD 57033 and (-)-EMD 57439 [, ].

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3, 6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

Compound Description:
(+)-EMD 57033 is the positive enantiomer of EMD 53998 and exhibits potent Ca2+ sensitizing activity [, ]. This compound significantly enhances the extent of shortening during twitch contractions in cardiac myocytes without impacting the peak amplitude of the Ca2+ transient, indicating a direct effect on myofilament Ca2+ sensitivity [, , ]. In vitro studies demonstrate that EMD 57033 shifts the pCa-Mg-ATPase activity relationship to the left, suggesting an increase in myofilament Ca2+ sensitivity []. Further research has shown that EMD 57033 can stimulate actomyosin ATPase activity, even in myofilament preparations where troponin or troponin-tropomyosin has been extracted []. Interestingly, EMD 57033 does not appear to affect Ca2+ binding to myofilament troponin C or Mg-ATPase activity of pure ventricular myosin, suggesting a targeted action on specific myofilament components []. Studies have proposed that EMD 57033's mechanism of action involves binding to a "receptor" at the actin-myosin interface, potentially on either actin or the myosin cross-bridge, which may modulate troponin-tropomyosin interactions and promote the transition of cross-bridges to force-generating states [].

Relevance: (+)-EMD 57033 is the active enantiomer of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, responsible for its Ca2+ sensitizing properties [, ].

(-)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3, 6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57439)

Compound Description:(-)-EMD 57439 is the negative enantiomer of EMD 53998 and acts as a relatively potent phosphodiesterase (PDE) inhibitor without exhibiting any intrinsic Ca2+ sensitizing activity [, , ]. While EMD 57439 can increase the extent of shortening during twitch contractions in cardiac myocytes, it does so by causing a concentration-dependent increase in the peak amplitude of the Ca2+ transient, a characteristic distinct from its (+)-enantiomer [, ]. Unlike EMD 57033, this enantiomer does not shift the pCa-Mg-ATPase activity relationship in canine heart myofibrils and fails to stimulate actomyosin ATPase activity in myofilament preparations lacking troponin or troponin-tropomyosin []. This difference in activity profiles highlights the stereoselectivity of thiadiazinone compounds and their interactions with cardiac myofilaments [].

[+]-EMD 60263 and [-]-EMD 60264

Compound Description: [+]-EMD 60263 and [-]-EMD 60264, the (+)- and (-)-enantiomers of 5-(1-(α-ethylimino-3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on, exhibit distinct stereoselective actions on cardiac function []. [+]-EMD 60263 primarily acts as a Ca2+ sensitizer, while [-]-EMD 60264 demonstrates a stronger inclination towards phosphodiesterase inhibition []. Despite their distinct mechanisms, both compounds can induce action potential prolongation in isolated guinea pig papillary muscle, potentially due to a non-selective depression of the delayed rectifier potassium current [].

Properties

CAS Number

147527-31-9

Product Name

EMD 53998

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N

SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

EMD57033; EMD-57033; EMD 57033;

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Isomeric SMILES

C[C@@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.